(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
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Overview
Description
(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol This compound is characterized by its pyrazolidinone core, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-acetyl-4-methyl-3-oxo-1-phenylpyrazolidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate: Unique due to its specific substitution pattern and functional groups.
Indole derivatives: Share some structural similarities but differ in their core ring structure and functional groups.
Phenoxy acetic acid derivatives: Similar in terms of functional group chemistry but differ in their overall molecular framework.
Uniqueness
This compound is unique due to its specific combination of acetyl, methyl, and phenyl groups attached to the pyrazolidinone core.
Properties
IUPAC Name |
(2-acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11(18)17-14(20)15(3,10-21-12(2)19)9-16(17)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIKPYJXJHDWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(CN1C2=CC=CC=C2)(C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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